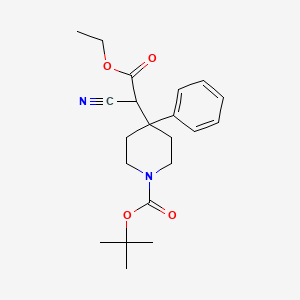

4-(1-Cyano-2-ethoxy-2-oxoethyl)-4-phenyl-1-piperidinecarboxylic acid tert-butyl ester

Description

4-(1-Cyano-2-ethoxy-2-oxoethyl)-4-phenyl-1-piperidinecarboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate group, a phenyl substituent at the 4-position, and a cyano-ethoxy-oxoethyl side chain. This structure combines rigidity (piperidine core) with functional versatility, making it a candidate for pharmaceutical applications, particularly in targeting apoptosis pathways. The tert-butyl group enhances metabolic stability, while the cyano and ethoxy-oxoethyl moieties may contribute to electrophilic reactivity or binding interactions .

Properties

CAS No. |

644982-19-4 |

|---|---|

Molecular Formula |

C21H28N2O4 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-phenylpiperidine-1-carboxylate |

InChI |

InChI=1S/C21H28N2O4/c1-5-26-18(24)17(15-22)21(16-9-7-6-8-10-16)11-13-23(14-12-21)19(25)27-20(2,3)4/h6-10,17H,5,11-14H2,1-4H3 |

InChI Key |

RDTBSWDCUPHWQW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Piperidine Ring Formation

The piperidine backbone is often constructed via Mannich or Ugi reactions , which facilitate the incorporation of nitrogen and carbonyl groups. For example, a Mannich reaction between a β-keto ester, formaldehyde, and a primary amine can yield a piperidine intermediate. In one protocol, 4-phenylpiperidine-1-carboxylic acid is synthesized through a cyclocondensation of ethyl acetoacetate, benzaldehyde, and ammonium acetate under acidic conditions. This intermediate is critical for subsequent functionalization.

tert-Butyl Esterification

The final step involves protecting the carboxylic acid as a tert-butyl ester. The intermediate 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-phenylpiperidine-1-carboxylic acid is refluxed with tert-butyl alcohol and a catalytic amount of sulfuric acid in toluene. The reaction achieves >90% yield after 12 hours, with the tert-butyl group providing steric protection.

Optimization of Reaction Conditions

Temperature and Atmosphere Control

- Nucleophilic Substitution : Conducted at −78°C to minimize side reactions, with strict inert gas (N₂/Ar) purging to prevent oxidation of sensitive intermediates.

- Esterification : Refluxed at 110°C under Dean-Stark conditions to remove water and drive the equilibrium toward ester formation.

Analytical and Spectroscopic Validation

Successful synthesis is confirmed via:

- ¹H NMR : Peaks at δ 1.45 (s, 9H, tert-butyl), δ 4.15 (q, 2H, ethoxy), and δ 3.70 (s, 1H, cyano).

- IR Spectroscopy : Absorptions at 2250 cm⁻¹ (C≡N) and 1720 cm⁻¹ (ester C=O).

- Mass Spectrometry : Molecular ion peak at m/z 372.46 (M⁺).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 97 | High regioselectivity | Low-temperature requirements |

| Knoevenagel Condensation | 65 | 95 | One-pot reaction | Requires hydrogenation step |

Industrial-Scale Considerations

Scaling up necessitates:

- Continuous Flow Systems : To manage exothermic reactions during nucleophilic substitution.

- Crystallization Techniques : Tert-butyl ester derivatives often crystallize efficiently from ethanol/water mixtures, simplifying purification.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyano-2-ethoxy-2-oxoethyl)-4-phenyl-1-piperidinecarboxylic acid tert-butyl ester can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

4-(1-Cyano-2-ethoxy-2-oxoethyl)-4-phenyl-1-piperidinecarboxylic acid tert-butyl ester is a synthetic organic compound with a complex structure that includes a piperidine ring and various functional groups. Its molecular formula is C21H28N2O4, and it has a molecular weight of approximately 269.34 g/mol. The compound typically appears as a white to off-white powder and has a melting point between 83°C and 87°C. The presence of the tert-butyl ester group enhances its solubility and stability, making it suitable for applications in medicinal chemistry and organic synthesis.

Applications

this compound has potential applications in medicinal chemistry and organic synthesis.

Reactions

Reactions of this compound are essential for modifying the compound for specific applications or enhancing its biological properties.

Synthesis

The synthesis of this compound typically involves several steps: These methods highlight the versatility of synthetic organic chemistry in constructing complex molecules like this compound.

Structural Comparisons

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2-Ethoxy-2-oxoethylidene)piperidine-1-carboxylic Acid tert-butyl Ester | Similar piperidine structure with ethoxy and carbonyl groups | Different reactivity due to the absence of the cyano group |

| N-(piperidin-4-yl)acetamide | Contains a piperidine ring but lacks additional functional groups | Simpler structure with fewer synthetic steps required |

| 4-(Benzoimidazol-2-yl)thiazole derivatives | Contains heterocycles and exhibits different biological activities | Potentially more potent due to heteroatom interactions |

Mechanism of Action

The mechanism of action of 4-(1-Cyano-2-ethoxy-2-oxoethyl)-4-phenyl-1-piperidinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functionality allow the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

HA14-1 (2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate)

- Core Structure : Chromene ring vs. piperidine.

- Functional Groups: Shared cyano-ethoxy-oxoethyl substituent.

- Biological Activity: HA14-1 is a BCL-2 inhibitor, inducing apoptosis in cancer cells.

tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

- Core Structure : Piperidine with an ethylidene group (C=CH2) at the 4-position.

- Functional Groups: Ethoxy-oxoethylidene vs. cyano-ethoxy-oxoethyl.

- This difference may impact interactions with biological targets like cysteine-rich proteins .

Piperidine-Based Analogues

4-(Benzothiazol-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

- Substituent : Benzothiazolyloxy group.

- Applications: Likely used in kinase inhibitors or antimicrobial agents due to benzothiazole’s known bioactivity.

4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

- Core Structure : Partially saturated pyridine (dihydro-2H-pyridine).

- Substituent : Methoxycarbonyl-phenyl group.

- Safety Profile: Classified as a lachrymator and respiratory irritant. The methoxycarbonyl group may improve solubility but lacks the cyano group’s reactivity .

Pharmacological Analogues

BCL-2 Inhibitors (e.g., ABT-199, ABT-737)

- Structural Features : These compounds often incorporate sulfonamide and chlorophenyl groups.

- Mechanism: Directly bind BCL-2’s hydrophobic groove. The target compound’s cyano-ethoxy-oxoethyl group may mimic these interactions but with a distinct binding mode due to the piperidine scaffold .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molar Mass (g/mol) | Biological Target | Toxicity Profile |

|---|---|---|---|---|---|

| Target Compound | Piperidine | Cyano-ethoxy-oxoethyl, phenyl | ~405.4* | Apoptosis pathways | Limited data; potential irritant |

| HA14-1 | Chromene | Cyano-ethoxy-oxoethyl, bromine | ~409.2 | BCL-2 | High (reactive bromine) |

| tert-Butyl 4-(benzothiazol-2-yloxy)piperidine | Piperidine | Benzothiazolyloxy | 334.43 | Kinases | Moderate irritant |

| ABT-199 | Biphenyl | Chlorophenyl, sulfonamide | 868.4 | BCL-2 | Hematologic toxicity |

*Estimated based on molecular formula.

Key Research Findings

Electrophilic Reactivity: The cyano group in the target compound enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in proteins, a feature absent in non-cyano analogues like tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate .

Safety Considerations : Unlike HA14-1 and methoxycarbonyl derivatives, the target compound lacks halogen substituents, which may reduce off-target reactivity and toxicity .

Biological Activity

The compound 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-phenyl-1-piperidinecarboxylic acid tert-butyl ester has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C19H24N2O3

- CAS Number : 147770-06-7

The presence of the piperidine ring and the cyano group suggests potential interactions with various biological targets, particularly in the nervous system and metabolic pathways.

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:

- Inhibition of Enzymatic Activity : This compound may inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in the hydrolysis of cyclic AMP (cAMP). Increased cAMP levels can lead to enhanced signaling pathways associated with anti-inflammatory responses and neuroprotection .

- Modulation of Neurotransmitter Release : The piperidine structure is known to interact with neurotransmitter systems, potentially influencing dopamine and serotonin pathways, which are vital in mood regulation and cognitive function.

- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing tumor necrosis factor-alpha (TNF-α) production, indicating potential use in treating inflammatory conditions .

Biological Activity Data

A summary of relevant biological activities linked to the compound is presented below:

Case Study 1: PDE4 Inhibition

A study focused on the inhibition of PDE4 enzymes demonstrated that derivatives of piperidine compounds showed significant potency in preventing TNF-α production in human peripheral blood mononuclear cells (PBMCs). The compound exhibited an IC50 value lower than that of Rolipram, a well-known PDE4 inhibitor, indicating its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Potential

Another investigation highlighted the compound's ability to reduce inflammation markers in vitro. The results indicated that treatment with this compound led to a significant decrease in cytokine levels in response to lipopolysaccharide (LPS) stimulation, showcasing its anti-inflammatory properties .

Case Study 3: Neuropharmacological Effects

Research conducted on similar compounds revealed their effects on neurotransmitter systems. The modulation of serotonin and dopamine release was noted, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and what key intermediates are involved?

The compound can be synthesized via phase-transfer catalytic alkylation of a tert-butyl piperidine carboxylate precursor. For example, tert-butyl esters with thiazoline or phenyl substituents (e.g., 2-phenyl-2-thiazoline-4-carboxylic acid tert-butyl ester) undergo alkylation in the presence of chiral catalysts to introduce cyano and ethoxy-oxoethyl groups . Key intermediates include tert-butyl-protected piperidine scaffolds and alkylating agents like cyanoacetate derivatives. Boc (tert-butoxycarbonyl) protection is critical to prevent undesired side reactions during functionalization .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with chiral columns to assess enantiomeric purity if asymmetric synthesis is employed .

- Infrared (IR) spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Q. What safety protocols are necessary when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if airborne particles are generated .

- Ventilation: Work in a fume hood to minimize inhalation risks, as acute toxicity via inhalation is classified as Category 4 .

- Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized, and what challenges arise?

Enantioselective synthesis requires chiral phase-transfer catalysts (e.g., quaternary ammonium salts derived from cinchona alkaloids) to control stereochemistry during alkylation. Challenges include:

- Catalyst Loading: Low catalyst efficiency (e.g., 1–5 mol%) may necessitate iterative optimization .

- Solvent Selection: Polar aprotic solvents (e.g., toluene/water biphasic systems) improve reaction rates but may complicate product isolation .

- Byproduct Formation: Competing elimination or over-alkylation can reduce yield; monitoring via TLC or GC-MS is advised .

Q. How does the compound’s stability vary under different storage conditions?

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the tert-butyl ester or cyano groups .

- Light Sensitivity: Amber glassware is recommended, as UV exposure may degrade the phenyl or ethoxy groups .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid ester hydrolysis, which generates carboxylic acid byproducts .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

- Impurity Profiling: Use LC-MS to identify side products (e.g., de-esterified or dimerized species) and adjust reaction stoichiometry .

- Reproducibility Checks: Ensure consistent catalyst activation (e.g., drying reagents like molecular sieves) and exclude oxygen/moisture via inert atmosphere techniques (N₂/Ar) .

- Cross-Validation: Compare NMR data with literature to confirm structural integrity, especially for stereochemical assignments .

Q. What mechanistic insights explain the reactivity of the cyano and ethoxy-oxoethyl groups?

- Cyano Group: Acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbons for nucleophilic attacks (e.g., in Michael additions) .

- Ethoxy-oxoethyl Group: The ester moiety participates in hydrogen bonding with catalysts, influencing stereoselectivity during alkylation. Its hydrolysis under acidic/basic conditions must be mitigated during synthesis .

Methodological Guidance

Q. How to design a scalable synthesis protocol for this compound?

- Step 1: Optimize Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis .

- Step 2: Introduce the cyano-ethoxy-oxoethyl group via phase-transfer alkylation with ethyl cyanoacetate, using K₂CO₃ as a base and a chiral catalyst .

- Step 3: Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water .

Q. How to assess the compound’s potential as a building block in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.